molecular formula C18H23ClFN3O B15313566 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride

Cat. No.: B15313566
M. Wt: 351.8 g/mol
InChI Key: BZFMEHNOQSZNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure combined with an indole moiety, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the spirocyclic nonane structure, followed by the introduction of the amino group. The indole moiety is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert ketone groups to alcohols.

    Substitution: The amino and indole groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides may be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Amino-5-azaspiro[3

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the spirocyclic structure could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(indol-1-yl)ethanone
  • 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-chloroindol-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride may enhance its biological activity and metabolic stability compared to similar compounds. This unique feature could make it a more potent and selective agent in various applications.

Properties

Molecular Formula

C18H23ClFN3O

Molecular Weight

351.8 g/mol

IUPAC Name

1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C18H22FN3O.ClH/c19-14-4-3-13-5-8-21(16(13)9-14)12-17(23)22-7-2-1-6-18(22)10-15(20)11-18;/h3-5,8-9,15H,1-2,6-7,10-12,20H2;1H

InChI Key

BZFMEHNOQSZNOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CC(C2)N)C(=O)CN3C=CC4=C3C=C(C=C4)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.